N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
CAS No.: 670269-89-3
Cat. No.: VC7001708
Molecular Formula: C20H13ClF3N3S
Molecular Weight: 419.85
* For research use only. Not for human or veterinary use.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine - 670269-89-3](/images/structure/VC7001708.png)
Specification
CAS No. | 670269-89-3 |
---|---|
Molecular Formula | C20H13ClF3N3S |
Molecular Weight | 419.85 |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C20H13ClF3N3S/c1-11-2-4-12(5-3-11)14-9-28-19-17(14)18(25-10-26-19)27-13-6-7-16(21)15(8-13)20(22,23)24/h2-10H,1H3,(H,25,26,27) |
Standard InChI Key | OXDLJHGXMAVVAB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Introduction
Structural Characteristics
Core Architecture and Substituent Analysis
The molecule features a thieno[2,3-d]pyrimidine core, a bicyclic system combining a thiophene ring fused with a pyrimidine ring. At position 4 of the pyrimidine, an amine group is attached to a 4-chloro-3-(trifluoromethyl)phenyl substituent, while position 5 of the thiophene is substituted with a 4-methylphenyl group . This arrangement introduces steric and electronic effects that influence binding affinity to biological targets.
Molecular Configuration
The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the phenyl ring at position 4 create a hydrophobic and electron-deficient region, enhancing interactions with aromatic residues in enzyme active sites. The 4-methylphenyl group at position 5 contributes to planar stacking interactions, a feature common in kinase inhibitors .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₁H₁₅ClF₃N₃S, with a molecular weight of 433.88 g/mol. This aligns with modifications observed in related thieno[2,3-d]pyrimidines, where substituent variations adjust molecular weight by ±14–20 g/mol .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₅ClF₃N₃S | |
Molecular Weight | 433.88 g/mol | Calculated |
IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Synthesis and Optimization
Key Synthetic Routes
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves a Gewald reaction to construct the thiophene ring, followed by Dimroth rearrangement to form the pyrimidine core .
Gewald Reaction for Thienopyrimidine Core
The Gewald reaction employs a ketone (e.g., pyranone), malononitrile, and sulfur in the presence of a base like triethylamine (TEA) to yield 2-aminothiophene-3-carbonitrile intermediates . For this compound, pyranone derivatives may be substituted with methyl groups to direct regioselectivity.
Amination and Functionalization
The intermediate 2-amino-thieno[2,3-d]pyrimidine undergoes amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation, achieving yields >90% . Subsequent condensation with 4-chloro-3-(trifluoromethyl)aniline introduces the aryl amine substituent.
Example Synthesis Protocol:
-
Gewald Reaction:
Pyranone (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), and TEA (10 mmol) in ethanol, stirred at 25°C for 5 hours . -
Microwave-Assisted Amination:
Intermediate (4.25 mmol), DMF-DMA (25 mmol), microwave irradiation at 200 W for 10 minutes . -
Condensation:
Product from step 2 reacted with 4-chloro-3-(trifluoromethyl)aniline (5.1 mmol) in acetic acid under microwave conditions .
Biological Activity and Mechanisms
Antitumor Efficacy
In breast cancer cell lines (e.g., MDA-MB-231), related thieno[2,3-d]pyrimidines exhibit IC₅₀ values comparable to paclitaxel (27.6 μM vs. 29.3 μM) . The methylphenyl substituent may improve cell membrane permeability, enhancing intracellular accumulation .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP value is estimated at 3.8–4.2, indicating moderate lipophilicity suitable for oral bioavailability. Aqueous solubility is limited (<10 μg/mL), necessitating formulation with solubilizing agents .
Stability Profile
The trifluoromethyl group confers metabolic stability, resisting oxidative degradation by cytochrome P450 enzymes. Hydrolysis studies at pH 7.4 show >80% remaining after 24 hours .
Therapeutic Applications and Future Directions
Oncology
As a kinase inhibitor, this compound could target imatinib-resistant gastrointestinal stromal tumors (GISTs) or angiogenesis-driven cancers .
Drug Resistance Mitigation
The chloro-trifluoromethyl-phenyl moiety may bypass common resistance mutations in kinase domains, as seen in PDGFRα mutants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume